

# Application Note: LC-MS/MS Characterization & Quantification of Atorvastatin Impurity 17

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## Compound of Interest

Compound Name: Atorvastatin Impurity 17

CAS No.: 1331869-19-2

Cat. No.: B601593

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## Executive Summary

In the synthesis and stability profiling of Atorvastatin Calcium, the identification of non-pharmacoepial impurities is critical for ICH Q3A/B compliance. **Atorvastatin Impurity 17** (Chemical Name: (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide) represents a specific synthetic byproduct often encountered during the Paal-Knorr condensation step or oxidative degradation.

Unlike the common pharmacoepial impurities (A, B, C, D) which are often isomers or lactone forms of the parent drug (MW ~558 Da), Impurity 17 is a lower molecular weight species (MW 415.5 Da). This protocol details the LC-MS/MS parameters required to isolate, characterize, and quantify this specific impurity, distinguishing it from the parent API and other related substances.

## Analyte Profile & Physicochemical Properties[1][2] [3][4][5][6][7][8]

Understanding the chemical nature of the analyte is the first step in method development. Impurity 17 lacks the pyrrole ring closure found in Atorvastatin, presenting instead as an open-chain dione/amide structure.

Property	Specification
Common Name	Atorvastatin Impurity 17
CAS Number	1331869-19-2
Chemical Formula	C <sub>26</sub> H <sub>22</sub> FNO <sub>3</sub>
Molecular Weight	415.46 g/mol
Monoisotopic Mass	415.1584 Da
Precursor Ion [M+H] <sup>+</sup>	416.16 Da
Structural Feature	Open-chain precursor/degradation product containing 4-fluorophenyl and N-phenylamide moieties.[1]
Solubility	Soluble in Methanol, Acetonitrile, DMSO; Low solubility in water.

## LC-MS/MS Method Development Protocol

### Chromatographic Conditions (LC)

The separation strategy prioritizes the resolution of the hydrophobic Impurity 17 from the Atorvastatin parent peak. A Phenyl-Hexyl or C18 column is recommended; however, the Phenyl-Hexyl stationary phase often provides superior selectivity for the aromatic-rich structure of Impurity 17.

- System: UHPLC (e.g., Agilent 1290, Waters ACQUITY, or Shimadzu Nexera)
- Column: Waters ACQUITY CSH Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 μm) or equivalent C18.
- Column Temperature: 40°C
- Flow Rate: 0.4 mL/min[2]
- Injection Volume: 2–5 μL

**Mobile Phase Configuration:**

- Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH buffering).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

**Gradient Program:**

Time (min)	% Mobile Phase B	Event
0.00	30	Initial Hold
1.00	30	Isocratic
8.00	90	Linear Ramp (Elution of Impurity 17)
10.00	90	Wash
10.10	30	Re-equilibration
13.00	30	End of Run

**Mass Spectrometry Parameters (MS/MS)**

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).
- **\*\* Rationale:\*\*** The amide nitrogen and carbonyl oxygens in Impurity 17 are readily protonated under acidic mobile phase conditions.

**Source Parameters (Generic - Optimize for specific instrument):**

- Capillary Voltage: 3.5 kV
- Desolvation Temperature: 450°C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr

- Source Temperature: 150°C

## MRM Transitions (Quantification & Qualification)

Since Impurity 17 is a specific degradation/synthesis product, the following transitions are derived from its fragmentation behavior (cleavage of the amide bond and loss of the fluorophenyl moiety).

Analyte	Precursor (Q1)	Product (Q3)	Collision Energy (eV)	Type	Structural Logic
Impurity 17	416.2	297.1	20–25	Quantifier	Loss of Phenylisocyanate/Amide cleavage
Impurity 17	416.2	121.1	35	Qualifier	Benzamide/Phenyl fragment
Impurity 17	416.2	269.1	28	Qualifier	Secondary backbone cleavage
Atorvastatin (Ref)	559.3	440.2	25	IS/Ref	Standard transition

“

*Note: Exact collision energies (CE) are instrument-dependent. Perform a "CE Ramp" experiment (10V to 50V) during method validation to maximize the intensity of the 297.1 fragment.*

## Structural Elucidation & Workflow Logic

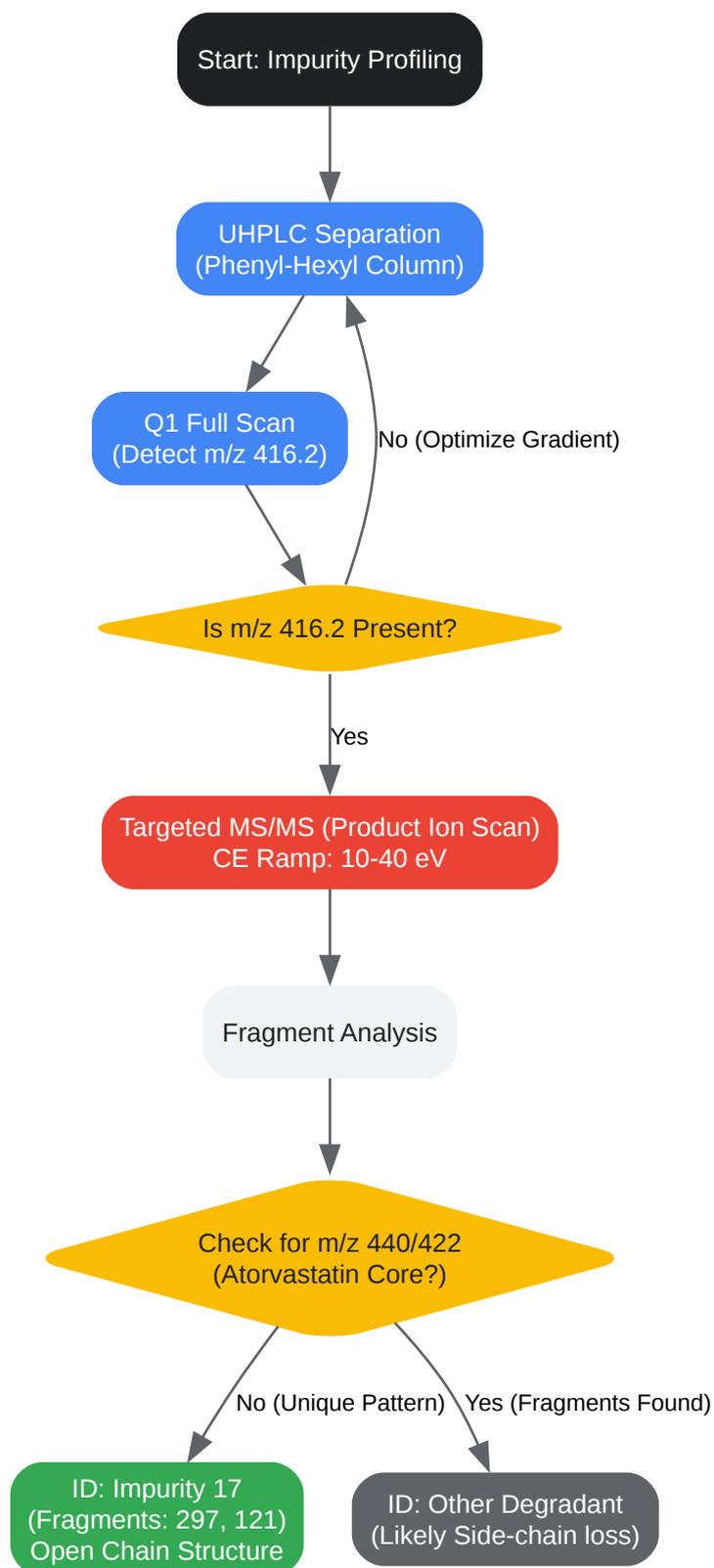
To confirm the identity of Impurity 17 without a certified reference standard (or to validate a custom standard), a Fragment-Matching Workflow is used. This distinguishes Impurity 17 from other isobaric species.

## Mechanism of Fragmentation

- Precursor Selection (416.2 m/z): The molecule is protonated.
- Primary Fragmentation: The weakest bond is typically the amide linkage. Cleavage here often yields the characteristic amine or acylium ions.
- Differentiation: Unlike Atorvastatin (which yields the m/z 440 fragment via loss of the dihydroxyheptanoic acid side chain), Impurity 17 lacks the dihydroxy side chain entirely. Therefore, absence of m/z 440 and absence of m/z 422 (water loss) in the MS2 spectrum is a key confirmation that this is not a degraded isomer of the parent drug, but a distinct synthesis intermediate/byproduct.

## Experimental Workflow Diagram

The following diagram outlines the decision tree for characterizing this impurity.



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Caption: Logical workflow for distinguishing **Atorvastatin Impurity 17** from other related substances using MS/MS fragmentation patterns.

## Protocol: Step-by-Step Characterization

### Phase 1: Sample Preparation

- Stock Solution: Dissolve 10 mg of Atorvastatin API (spiked with crude impurity mix if available) in 10 mL of Methanol.
- Working Standard: If a reference standard for Impurity 17 (CAS 1331869-19-2) is available (e.g., from LGC Standards or Veeprho), prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile.
- Sensitivity Check: Ensure the final concentration of the impurity is at least 0.05% of the API concentration (ICH reporting threshold).

### Phase 2: MS Optimization (Infusion)

If pure standard is available:

- Bypass the LC column.
- Infuse the standard at 10 µL/min into the MS source.
- Run a Precursor Ion Scan to confirm  $[M+H]^+ = 416.2$ .
- Run a Product Ion Scan (MS2) with sliding Collision Energy (15, 25, 35 eV).
- Select the two most stable fragments for MRM (Quantifier and Qualifier).

### Phase 3: LC-MS/MS Analysis

- Equilibrate the Phenyl-Hexyl column with the starting mobile phase (30% B) for 5 minutes.
- Inject the sample (Blank, Standard, then Spiked Sample).
- Monitor the TIC (Total Ion Chromatogram) and Extract Ion Chromatogram (XIC) for  $m/z$  416.2.

- Retention Time Validation: Impurity 17 is less polar than the Atorvastatin lactone but more polar than the fully substituted parent in some phases; expect elution before the main Atorvastatin peak depending on the specific C18/Phenyl chemistry used. Note: In Phenyl-Hexyl columns, pi-pi interactions may shift its retention relative to aliphatic impurities.

## References

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